Ramelteon
Übersicht
Beschreibung
Ramelteon is a melatonin receptor agonist used primarily for the treatment of insomnia characterized by difficulty with sleep onset . It is a synthetic compound that mimics the action of melatonin, a naturally occurring hormone responsible for regulating the sleep-wake cycle . Unlike other sleep medications, this compound does not interact with gamma-aminobutyric acid (GABA) receptors, making it distinct in its mechanism of action .
Wirkmechanismus
Target of Action
Ramelteon is a tricyclic synthetic analog of melatonin . It primarily targets the melatonin receptors MT1 and MT2 . These receptors are located in the brain’s suprachiasmatic nuclei (SCN), also known as the body’s “master clock” because it regulates the 24-hour sleep-wake cycle .
Mode of Action
This compound works by mimicking melatonin (MT), a naturally occurring hormone that is produced during the sleep period and is thought to be responsible for the regulation of circadian rhythm underlying the normal sleep-wake cycle . It has a high affinity for the MT1 and MT2 receptors . This compound’s action on these receptors is believed to contribute to its sleep-promoting properties .
Biochemical Pathways
This compound has been found to activate the Nrf2 signaling pathway , which plays a crucial role in cellular defense against oxidative stress. This activation can lead to the alleviation of oxidative stress in various cells and tissues . Furthermore, this compound has been shown to regulate the Hippo pathway, which is involved in organ size control and tumor suppression .
Pharmacokinetics
When administered orally to humans in doses ranging from 4 to 64 mg, this compound undergoes rapid, high first-pass metabolism . It exhibits linear pharmacokinetics with substantial intersubject variability . This compound has a half-life of 1 to 2.6 hours . The major isozyme involved in the metabolism of this compound is CYP1A2 .
Result of Action
This compound has been shown to have several molecular and cellular effects. It can alleviate cellular senescence in neuronal cells induced by 6-OHDA through inhibiting the p21/p53 signaling pathway . It also mitigates oxidative stress by increasing the expression of Nrf2 . In addition, this compound can improve pulmonary fibrosis by regulating the Hippo pathway .
Action Environment
This compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of food in the stomach . Furthermore, its metabolism can be influenced by the function of the liver, as patients with hepatic impairment experienced a significant increase in exposure . Age can also affect the pharmacokinetics of this compound, with elderly patients showing higher AUC and Cmax than younger adults .
Wissenschaftliche Forschungsanwendungen
Ramelteon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung für die Untersuchung von Melatonin-Rezeptor-Agonisten und deren Wechselwirkungen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zirkadiane Rhythmen und Schlaf-Wach-Zyklen.
Medizin: Wird hauptsächlich zur Behandlung von Schlaflosigkeit eingesetzt. .
Industrie: Wird bei der Entwicklung neuer Schlafmittel und chronobiotischer Wirkstoffe eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Bindung an Melatonin MT1- und MT2-Rezeptoren im suprachiasmatischen Nucleus des Gehirns . Diese Rezeptoren sind an der Regulierung des zirkadianen Rhythmus beteiligt, der den Schlaf-Wach-Zyklus steuert . Durch die Nachahmung der Wirkung von Melatonin trägt this compound dazu bei, den Schlafbeginn zu regulieren und die Schlafqualität zu verbessern . Im Gegensatz zu anderen Schlafmitteln interagiert this compound nicht mit GABA-Rezeptoren, wodurch das Risiko von Abhängigkeit und Nebenwirkungen reduziert wird .
Ähnliche Verbindungen:
Einzigartigkeit von this compound: this compound ist einzigartig in seiner hohen Selektivität für Melatonin MT1- und MT2-Rezeptoren, seinem Fehlen einer Interaktion mit GABA-Rezeptoren und seinem minimalen Abhängigkeitsrisiko . Dies macht es zu einer sichereren und gezielteren Option für die Behandlung von Schlaflosigkeit im Vergleich zu anderen Schlafmitteln .
Biochemische Analyse
Biochemical Properties
Ramelteon interacts with MT1 and MT2 melatonin receptors . It is metabolized in the body to four main metabolites, M-I, M-II, M-III, and M-IV . M-II has an affinity to MT1 and MT2 of about one-tenth of the parent compound, but its concentration in the circulation exceeds that of this compound by more than an order of magnitude .
Cellular Effects
This compound is effective in decreasing latency to persistent sleep and increasing total sleep time . Its primary action in sleep promotion is not a generalized gamma-aminobutyric (GABA)-ergic central nervous system depression, but rather it acts as a melatonergic agonist in the suprachiasmatic nucleus (and at other central nervous system sites), from where downstream processes, including GABA-ergic effects, are controlled via the hypothalamic sleep switch .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with MT1 and MT2 melatonin receptors . It acts as a melatonergic agonist in the suprachiasmatic nucleus and other central nervous system sites .
Temporal Effects in Laboratory Settings
This compound’s half-life is longer than that of melatonin This suggests that it has a longer duration of action and could potentially have long-term effects on cellular function
Dosage Effects in Animal Models
This compound has been shown to be effective in decreasing latency to persistent sleep and increasing total sleep time in freely moving monkeys
Metabolic Pathways
This compound is metabolized in the body to four main metabolites, M-I, M-II, M-III, and M-IV
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Ramelteon umfasst mehrere Schritte, beginnend mit der Herstellung des Schlüsselintermediats, (S)-N-[2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamid . Dieses Zwischenprodukt wird durch katalytische asymmetrische Hydrierung von 2-(1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)ethylamin unter Verwendung eines BINAP-Ruthenium-Komplexes erhalten . Der letzte Schritt beinhaltet die Reaktion des Intermediats mit Propionylchlorid unter alkalischen Bedingungen, um this compound zu erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, wird aber für die großtechnische Produktion optimiert. Das Verfahren umfasst die Verwendung von hochreinen Reagenzien und strengen Reaktionsbedingungen, um die Produktion von this compound mit hohem enantiomeren Überschuss und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ramelteon durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution .
Häufige Reagenzien und Bedingungen:
Oxidation: this compound kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.
Substitution: Nukleophile Substitutionsreaktionen können mit Alkylhalogeniden in Gegenwart einer Base durchgeführt werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die für weitere pharmakologische Studien verwendet werden können .
Vergleich Mit ähnlichen Verbindungen
Uniqueness of this compound: this compound is unique in its high selectivity for melatonin MT1 and MT2 receptors, its lack of interaction with GABA receptors, and its minimal risk of dependence . This makes it a safer and more targeted option for the treatment of insomnia compared to other sleep medications .
Biologische Aktivität
Ramelteon is a synthetic compound that functions as a selective agonist for melatonin receptors, specifically MT1 and MT2. It is primarily used for the treatment of insomnia and has garnered attention for its unique mechanism of action, pharmacokinetics, and safety profile. This article explores the biological activity of this compound, highlighting its efficacy, safety, and potential therapeutic applications based on diverse research findings.
This compound mimics the natural hormone melatonin, which regulates circadian rhythms and sleep-wake cycles. It binds with high affinity to the MT1 and MT2 receptors located in the suprachiasmatic nucleus (SCN) of the brain, effectively inhibiting neuronal firing that promotes wakefulness. This action facilitates sleep onset by attenuating arousal signals . Unlike traditional benzodiazepines, this compound does not exhibit significant affinity for GABA receptors, which contributes to its favorable side effect profile .
Pharmacokinetics
This compound's pharmacokinetic properties include:
- Half-life : Approximately 1-2 hours for the parent compound; however, its active metabolite M-II has a longer half-life of about 5 hours, enhancing its sleep-promoting effects .
- Bioavailability : The drug is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1-2 hours .
- Metabolism : Primarily metabolized by the liver via cytochrome P450 enzymes (CYP1A2 and CYP2C19), leading to various metabolites with differing potencies .
Efficacy in Clinical Trials
Numerous clinical studies have evaluated this compound's efficacy in treating insomnia and other sleep disorders. Key findings include:
- Chronic Insomnia : A randomized controlled trial demonstrated that this compound significantly reduced sleep latency compared to placebo over a six-month period (40 minutes reduction vs. 30 minutes in placebo) with no next-morning residual effects or withdrawal symptoms .
Study Duration | This compound Group (Latency Reduction) | Placebo Group (Latency Reduction) |
---|---|---|
6 months | 40 minutes | 30 minutes |
- Delirium Prevention : In older adults in intensive care settings, this compound reduced the incidence of delirium (24% vs. 46.5% in placebo) and shortened its duration significantly .
Case Studies
Several case studies highlight the versatility of this compound beyond insomnia treatment:
- Rapid Eye Movement Sleep Behavior Disorder (RBD) : A case series indicated that patients taking this compound showed improvement in RBD symptoms and a decrease in REM sleep without atonia (RWA) .
- ICU Length of Stay : A study involving critically ill patients suggested that this compound administration was associated with a shorter ICU stay (4.56 days vs. 5.86 days in placebo) and reduced delirium duration .
Safety Profile
This compound's safety profile is notable for its low incidence of adverse effects:
Eigenschaften
IUPAC Name |
N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXDSYKOBKBWJQ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045951 | |
Record name | Ramelteon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ramelteon | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015115 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.64e-02 g/L | |
Record name | Ramelteon | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015115 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ramelteon is a melatonin receptor agonist with both high affinity for melatonin MT1 and MT2 receptors, and lower selectivity for the MT3 receptor. Melatonin production is concurrent with nocturnal sleep, meaning that an increase in melatonin levels is related to the onset of self-reported sleepiness and an increase in sleep propensity. MT1 receptors are believed to be responsible for regulation of sleepiness and facilitation of sleep onset, and MT2 receptors are believed to mediate phase-shifting effects of melatonin on the circadian rhythm. While MT1 and MT2 receptors are associated with the sleep-wake cycle, MT3 has a completely different profile, and therefore is not likely to be involved in the sleep-wake cycle. Remelteon has no appreciable affinity for the gamma-aminobutyric acid (GABA) receptor complex or receptors that bind neuropeptides, cytokines, serotonin, dopamine, norepinephrine, acetylcholine, or opiates., Ramelteon is a melatonin receptor agonist with both high affinity for melatonin MT1 and MT2 receptors and selectivity over the MT3 receptor. Ramelteon demonstrates full agonist activity in vitro in cells expressing human MT1 or MT2 receptors. The activity of ramelteon at the MT1 and MT2 receptors is believed to contribute to its sleep-promoting properties, as these receptors, acted upon by endogenous melatonin, are thought to be involved in the maintenance of the circadian rhythm underlying the normal sleep-wake cycle. Ramelteon has no appreciable affinity for the GABA receptor complex or for receptors that bind neuropeptides, cytokines, serotonin, dopamine, noradrenaline, acetylcholine, and opiates. Ramelteon also does not interfere with the activity of a number of selected enzymes in a standard panel. The major metabolite of ramelteon, M-II, is active and has approximately one tenth and one fifth the binding affinity of the parent molecule for the human MT1 and MT2 receptors, respectively, and is 17- to 25-fold less potent than ramelteon in in vitro functional assays. Although the potency of M-II at MT1 and MT2 receptors is lower than the parent drug, M-II circulates at higher concentrations than the parent producing 20- to 100-fold greater mean systemic exposure when compared to ramelteon. M-II has weak affinity for the serotonin 5-HT2B receptor, but no appreciable affinity for other receptors or enzymes. Similar to ramelteon, M-II does not interfere with the activity of a number of endogenous enzymes. All other known metabolites of ramelteon are inactive | |
Record name | Ramelteon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00980 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ramelteon | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7787 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from ethyl acetate | |
CAS No. |
196597-26-9 | |
Record name | Ramelteon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=196597-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ramelteon [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196597269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ramelteon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00980 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ramelteon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl] propionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl] propionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RAMELTEON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/901AS54I69 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ramelteon | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7787 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ramelteon | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015115 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
113-115 °C | |
Record name | Ramelteon | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7787 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.